molecular formula C18H17FN2O3 B13364633 4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid

4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid

Cat. No.: B13364633
M. Wt: 328.3 g/mol
InChI Key: GZUGQCFVCOSNPK-UHFFFAOYSA-N
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Description

4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound with a unique structure that combines a fluorobenzyl group, a tetrahydropyrimidinyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multiple steps, including the formation of the tetrahydropyrimidinyl ring, the introduction of the fluorobenzyl group, and the attachment of the benzoic acid moiety. Common synthetic routes may involve the use of reagents such as fluorobenzyl bromide, pyrimidine derivatives, and benzoic acid derivatives. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous solutions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the tetrahydropyrimidinyl and benzoic acid moieties contribute to its overall stability and reactivity. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

4-(3-(2-fluorobenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can be compared with other similar compounds, such as:

    4-[(2-fluorobenzyl)oxy]benzoic acid: This compound shares the fluorobenzyl and benzoic acid moieties but lacks the tetrahydropyrimidinyl group, making it less complex.

    3-[(2-fluorobenzyl)oxy]propanoic acid: This compound has a similar fluorobenzyl group but differs in the acid moiety, which is a propanoic acid instead of benzoic acid.

    5-bromo-2-[(2-fluorobenzyl)oxy]benzoic acid:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C18H17FN2O3

Molecular Weight

328.3 g/mol

IUPAC Name

4-[3-[(2-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid

InChI

InChI=1S/C18H17FN2O3/c19-16-5-2-1-4-14(16)12-20-10-3-11-21(18(20)24)15-8-6-13(7-9-15)17(22)23/h1-2,4-9H,3,10-12H2,(H,22,23)

InChI Key

GZUGQCFVCOSNPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N(C1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3F

Origin of Product

United States

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